molecular formula C7H7Cl2F3N2 B13047795 (R)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

(R)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13047795
M. Wt: 247.04 g/mol
InChI Key: HTPLKQGHTDEACR-FYZOBXCZSA-N
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Description

“®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride” is a chemical compound with the following structural formula:

(R)-1-(5-Cl-pyridin-2-YL)-2,2,2-trifluoroethan-1-amine HCl\text{(R)-1-(5-Cl-pyridin-2-YL)-2,2,2-trifluoroethan-1-amine HCl} (R)-1-(5-Cl-pyridin-2-YL)-2,2,2-trifluoroethan-1-amine HCl

It belongs to the class of amines and contains a chiral center, denoted by the “®” configuration. The compound is notable for its unique combination of a pyridine ring, a trifluoroethyl group, and a chlorine substituent.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of ®-1-(5-chloropyridin-2-yl)ethan-1-amine with trifluoroacetic anhydride. The reaction proceeds under mild conditions and results in the formation of the desired product.

Industrial Production: In industrial settings, large-scale production typically involves the use of specialized equipment and optimized reaction conditions. The compound can be synthesized through batch or continuous processes, ensuring high yields and purity.

Chemical Reactions Analysis

Reactivity:

    Substitution Reactions: The chlorine atom in the pyridine ring makes the compound susceptible to nucleophilic substitution reactions. Common reagents include amines, thiols, and alkoxides.

    Reduction: Reduction of the trifluoroethyl group can be achieved using metal hydrides (e.g., lithium aluminum hydride). The resulting product may find applications in medicinal chemistry.

    Oxidation: Oxidation of the amine moiety can lead to imine or amide formation.

Major Products: The major products formed from these reactions include various derivatives of the compound, such as amides, imines, and substituted pyridines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.

    Fluorinated Building Block: Its trifluoroethyl group makes it valuable for constructing fluorinated organic molecules.

Biology and Medicine:

    Drug Development: Researchers explore its potential as a scaffold for drug design due to its unique structure.

    Neuroscience: Investigated for its effects on neurotransmitter systems.

Industry:

    Agrochemicals: Used in the development of pesticides and herbicides.

    Fine Chemicals: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In drug development, it may interact with specific receptors or enzymes, modulating biological processes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While there are related pyridine-based compounds, “®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride” stands out due to its trifluoroethyl group and chiral center. Similar compounds include other pyridine derivatives and fluorinated amines.

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1R)-1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1

InChI Key

HTPLKQGHTDEACR-FYZOBXCZSA-N

Isomeric SMILES

C1=CC(=NC=C1Cl)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC(=NC=C1Cl)C(C(F)(F)F)N.Cl

Origin of Product

United States

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